molecular formula C18H13F5N4O2 B13366688 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13366688
M. Wt: 412.3 g/mol
InChI Key: GRVSCHFINQZUOE-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of difluoromethoxy and trifluoromethyl groups enhances its stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the difluoromethoxy group: This step typically involves the reaction of the triazole intermediate with a difluoromethoxy-containing reagent under controlled conditions.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with similar compounds such as:

    3-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylthio-4,5-dihydro-5,5-dimethylisoxazole: This compound shares similar functional groups but differs in the core structure.

    3-(difluoromethoxy)phenylacetylene: This compound has a similar difluoromethoxy group but a different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H13F5N4O2

Molecular Weight

412.3 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H13F5N4O2/c1-10-24-15(16(28)25-12-4-2-3-11(9-12)18(21,22)23)26-27(10)13-5-7-14(8-6-13)29-17(19)20/h2-9,17H,1H3,(H,25,28)

InChI Key

GRVSCHFINQZUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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